4-(3,4-Dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide
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Overview
Description
4-(3,4-Dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide is a heterocyclic compound that features a thiadiazolidine ring with a 3,4-dimethoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide typically involves the reaction of 3,4-dimethoxyaniline with thiocyanogen to form the corresponding thiourea derivative. This intermediate is then cyclized under acidic conditions to yield the desired thiadiazolidine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazolidine ring to a more reduced form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazolidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Biology: The compound’s interactions with biological macromolecules are studied to understand its mechanism of action.
Industry: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar thiadiazine ring structure but differs in its substituents and biological activity.
Thiazoles: These compounds have a similar sulfur-nitrogen ring but differ in their chemical properties and applications.
Uniqueness
4-(3,4-Dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide is unique due to its specific substitution pattern and the resulting biological activity. Its 3,4-dimethoxyphenyl group contributes to its distinct chemical behavior and potential therapeutic applications.
Properties
Molecular Formula |
C10H13N3O4S |
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Molecular Weight |
271.30 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine |
InChI |
InChI=1S/C10H13N3O4S/c1-16-7-4-3-6(5-8(7)17-2)9-10(11)13-18(14,15)12-9/h3-5,9,12H,1-2H3,(H2,11,13) |
InChI Key |
FHWHKKXNROETOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=NS(=O)(=O)N2)N)OC |
Origin of Product |
United States |
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